molecular formula C14H12O2 B162147 3-Benzyloxybenzaldehyde CAS No. 1700-37-4

3-Benzyloxybenzaldehyde

Cat. No. B162147
CAS RN: 1700-37-4
M. Wt: 212.24 g/mol
InChI Key: JAICGBJIBWDEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxybenzaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound's structure and properties allow it to participate in a range of chemical reactions, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds such as 3-benzoylcoumarins and coumarin-3-carbaldehydes from 2-hydroxybenzaldehydes has been demonstrated under esterification conditions, yielding moderate to good results . Although this does not directly describe the synthesis of 3-benzyloxybenzaldehyde, it provides insight into the reactivity of similar benzaldehyde derivatives under esterification conditions.

Molecular Structure Analysis

The crystal structure of 3-benzyloxybenzaldehyde has been determined using laboratory X-ray powder diffraction data. The molecular geometry obtained from Density Functional Theory (DFT) optimization closely agrees with the X-ray study. The comparison of crystal packing with related compounds revealed the importance of weak intermolecular interactions in the supramolecular assembly in the solid state .

Chemical Reactions Analysis

The reactivity of 2-aryloxybenzaldehydes, which are structurally related to 3-benzyloxybenzaldehyde, has been studied in the context of reductive etherification. These compounds undergo transformation in the presence of In(OTf)3 and Et3SiH to form symmetrical dibenzyl ethers and thioethers . This suggests that 3-benzyloxybenzaldehyde could potentially undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-benzyloxybenzaldehyde can be inferred from its molecular structure and the nature of its intermolecular interactions. The Hirshfeld surface analysis indicates that H...H, C...H, and O...H contacts are significant, accounting for a large portion of the surface area in this class of compounds, which can influence its physical properties such as melting point, solubility, and crystal formation .

Scientific Research Applications

Synthesis and Metal Ion Binding Properties

3-Benzyloxybenzaldehyde derivatives demonstrate significant applications in the synthesis of various compounds and in studying metal ion binding properties. For instance, Güler et al. (2012) synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their abilities in extracting different metal ions, highlighting their potential in metal extraction and complexation studies (Güler, Hayvalı, Dal, & Hökelek, 2012).

Structural Characterization and Analysis

Das et al. (2013) determined the crystal structure of 3-benzyloxybenzyldehyde using X-ray powder diffraction data. Their study offers insights into the molecular geometry and crystal packing of this compound, essential for understanding its physical properties (Das, Chattopadhyay, Mukherjee, & Mukherjee, 2013).

Application in Solid-Phase Synthesis

Benzyloxybenzaldehyde derivatives are also valuable in solid-phase synthesis. Furman et al. (1999) described the synthesis of benzyloxybenzaldehyde dimethyl acetal resin, proving its utility in immobilizing 1,3-diols for the synthesis of 1-oxacephams, a class of antibiotics (Furman, Thürmer, Kałuża, Voelter, & Chmielewski, 1999).

Catalytic and Green Chemistry Applications

Jiang et al. (2014) explored the use of 3-benzyloxybenzaldehyde in the catalytic oxyfunctionalization of benzylic C(sp3)–H, highlighting its potential in green chemistry and pharmaceutical applications (Jiang, Chen, Huang, Liu, Cao, & Ji, 2014).

Biological Activity and Antioxidant Properties

Prathima et al. (2010) synthesized benzyloxybenzaldehyde-4-phenyl-3-thiosemicarbazone ligand and its Cu(II) and Ni(II) complexes. They investigated their antibacterial and antioxidant activities, showing promising results in both areas (Prathima, Subba Rao, Adinarayana Reddy, Reddy, & Varada Reddy, 2010).

Fluorescent pH Sensor

Saha et al. (2011) developed a new probe based on 3-benzyloxybenzaldehyde, which acts as a highly selective fluorescent pH sensor. This is valuable for studying biological organelles and monitoring pH changes in various environments (Saha, Dhara, Chattopadhyay, Mandal, Mondal, Sen, Mukherjee, van Smaalen, & Chattopadhyay, 2011).

Nonlinear Optical Response and Antioxidant Property

Anbu et al. (2017) investigated the nonlinear optical response and antioxidant properties of 4-Benzyloxybenzaldehyde. They also explored its binding activity with Tau protein, indicating its potential in neurological research (Anbu, Vijayalakshmi, Karthick, Tandon, & Narayana, 2017).

Anticancer Activity

Lin et al. (2012) evaluated the anticancer activity of the 2-benzyloxybenzaldehyde analog CCY-1a-E2 in a mouse model, demonstrating its potential as a therapeutic agent for leukemia (Lin, Yang, Tsai, Lin, & Lee, 2012).

Inhibitors for Cancer Treatment

Ibrahim et al. (2021) designed and synthesized benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors, presenting a new avenue for cancer treatment (Ibrahim, Ikhmais, Batlle, AbuHarb, Jha, Jaradat, Jiménez, Pequerul, Parés, Farrés, & Pors, 2021).

Synthesis and Anticancer Activity against HL-60 Cells

Lin et al. (2005) prepared a series of benzyloxybenzaldehyde derivatives and tested their anticancer activity against the HL-60 cell line, establishing a preliminary structure-activity relationship (Lin, Yang, Chang, Kuo, Lee, & Huang, 2005).

Future Directions

3-Benzyloxybenzaldehyde has been used in the synthesis of silybin analogs as anticancer agents . This suggests potential future directions in the development of new anticancer drugs.

properties

IUPAC Name

3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAICGBJIBWDEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168783
Record name 3-Benzyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxybenzaldehyde

CAS RN

1700-37-4
Record name 3-Benzyloxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1700-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyloxybenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyloxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BENZYLOXYBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1S6OB2GNN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxylbenzaldehyde 31 (5.0 g, 40 mmol) and K2CO3 (27.2 g, 197 mmol) in 200 ml CHCl3: 100 ml MeOH was added benzylbromide (5.9 ml, 49 mmol). The suspension was refluxed under nitrogen overnight. The solvent was removed by evaporation and the resulting oil was taken up in DCM and washed with water and brine and dried (Na2SO4). The crude product was purified by column chromatography to yield the product as a viscous oil which solidified upon sitting (8.48 g, 40 mmol, 98%). m.p. 46°. 1H NMR (500 MHz, CDCl3) δ 9.97 (s, 1H), 7.48-7.25 (m, 9H), 5.13 (s, 2H). 13C NMR (125 MHz, CD3OD) δ 191.8, 159.2, 137.8, 136.3, 130.0, 128.6, 128.1, 127.5, 123.41, 121.9, 113.3, 70.0. HRMS (EI) m/e calcd for C14H12O2: 212.08373, found: 212.0827.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
27.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an acetonitrile (50 mL) solvent, benzyl bromide (4.6 mL, 38.68 mmol) was added to a solution including 3-hydroxybenzaldehyde (5.0 g, 40.94 mmol) and potassium carbonate (8.49 g, 61.43 mmol), and the reaction mixture was refluxed for 3 hours. After cooling, the reaction mixture was distributed between methylene chloride and water. An organic layer was dried by using MgSO4, and filtered. A filtrate was evaporated, and water was added to the resultant solid. The solid was filtered and washed with water to obtain Compound 107b.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.49 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

3-Hydroxybenzaldehyde (3 g, 24.6 mmol) and potassium carbonate (10.2 g, 73.8 mmol) were suspended in N,N-dimethylformamide (60 mL). Benzyl bromide (3.21 mL, 27.1 mmol) was added to this suspension, and stirred for 14 hours at room temperature. This mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=4:1-1:1) to obtain the title compound (5.16 g, 99%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
3.21 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods IV

Procedure details

A mixture of benzyl bromide (1.4 g; 8.2 mmol), 3-hydroxybenzaldehyde (1.0 g; 8.2 mmol) and Cs2CO3 (2.67 g; 8.2 mmol) in anhydrous DMF (5 ml) was stirred overnight at room temperature under N2. After evaporation of solvent in vacuo, the residue was diluted to 20 ml with CH2Cl2, washed with H2O, brine, dried over anhydrous MgSO4, filtered and filtrate evaporated to dryness to give the title compound (1.33 g; 76%) as creamy foam. 1H-NMR (CDCl3) 5.11 (s, 2H); 7.2-7.48 (m, 9H); 9.96 (s, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods V

Procedure details

24.2 g (0.2 mol) of 3-hydroxybenzaldehyde and 25.32 g (0.2 mol) of benzyl chloride were placed in 500 ml of acetone and 21.2 g (0.2 mol) of sodium carbonate was added thereto. The resulting solution was stirred for 12 to 24 hours with heating, cooled to room temperature. The solvent was removed under a reduced pressure and the residue thus obtained was washed with water and the extracted with ethyl acetate twice. The organic layer was dried and the solvent was removed under a reduced pressure to obtain a residue. The residue was subjected to column chromatography using a mixture of n-hexane and ethyl acetate (9:1) as an eluent to obtain 35.6 g (yield 84%) of the title compound as a colorless liquid.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
25.32 g
Type
reactant
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxybenzaldehyde
Reactant of Route 2
3-Benzyloxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Benzyloxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Benzyloxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Benzyloxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Benzyloxybenzaldehyde

Citations

For This Compound
152
Citations
U Das, B Chattopadhyay, M Mukherjee… - Zeitschrift für …, 2013 - degruyter.com
… The crystal structure analysis using X-ray powder diffraction of 3-benzyloxybenzaldehyde (2) reveals an interplay of C––H ... O hydrogen bond and C...H ... π interactions. …
Number of citations: 1 www.degruyter.com
CY Chang, SC Kuo, YL Lin, JP Wang… - Bioorganic & medicinal …, 2001 - Elsevier
Several benzyloxybenzaldehyde analogues were prepared and found to have significant inhibitory activity toward neutrophil superoxide formation. Consequently, these compounds …
Number of citations: 29 www.sciencedirect.com
MB Huda, E Astuti, TJ Raharjo - Key Engineering Materials, 2021 - Trans Tech Publ
… initiated by synthesizing 3-benzyloxybenzaldehyde from 3-… reaction by refluxing 3benzyloxybenzaldehyde with acetone (… The results showed that 3benzyloxybenzaldehyde and mono…
Number of citations: 2 www.scientific.net
PR Chetana, MN Somashekar… - International …, 2013 - downloads.hindawi.com
Three new Ni(II) square planar complexes of 4-methoxy-3-benzyloxybenzaldehyde thiosemicarbazide(4m3BTSC) having polypyridyl bases of general formulation [ML2] (1) and [MLB] (2…
Number of citations: 8 downloads.hindawi.com
V Skelton, GM Greenway, SJ Haswell, P Styring… - Analyst, 2001 - pubs.rsc.org
… For the reaction with aldehyde B (3-benzyloxybenzaldehyde) in the micro reactor, a 29% increase in reaction efficiency was obtained compared with the batch reaction performed using …
Number of citations: 98 pubs.rsc.org
MB Graham, HP Tyman - Journal of the American Oil Chemists' …, 2002 - Wiley Online Library
… Reduction of the 8-(3-hydroxphenyl)octanal, which was synthesized from 3benzyloxybenzaldehyde, gave 3-octylphenol. Oxidation of the aldehyde with potassium permanganate gave 8…
Number of citations: 30 aocs.onlinelibrary.wiley.com
S Udenfriend, CT Clark, E Titus - Journal of the American …, 1953 - ACS Publications
… The following route is self-explanatory: 2-nitro-3-benzyloxybenzaldehyde (glass-clear platelets from benzene-ligroin, mp 85.5-86.5,70%) -» 2',6-dinitro-5-benzyloxystyrene (yellow rods …
Number of citations: 118 pubs.acs.org
C Cantatore, P Visconti, M Pierini, R Cirilli - Journal of Pharmaceutical and …, 2022 - Elsevier
… was found to be the major degradation of BNA, under spontaneous, solvent- and base-catalyzed conditions, resulting in the formation of its precursors 3-benzyloxybenzaldehyde and …
Number of citations: 1 www.sciencedirect.com
JF Payack, DR Bender - Organic preparations and procedures …, 1993 - Taylor & Francis
… , and trapping the resulting enolate with 3-benzyloxybenzaldehyde. The crude butyrolactone … by the addition of a suspension of 3-benzyloxybenzaldehyde in THF. After a further 2 hrs at -…
Number of citations: 2 www.tandfonline.com
J Moyroud, J Gelin, A Chêne, J Mortier - Tetrahedron, 1996 - Elsevier
… The remainder of the sequence involved protection of the indole Nil, aldol condensation with 3-benzyloxybenzaldehyde, bromohydrin formation and catalytic hydrogenation. Copyright …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.